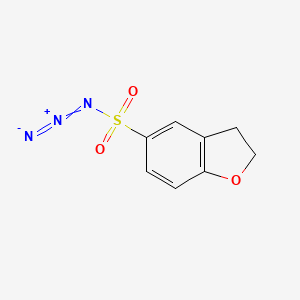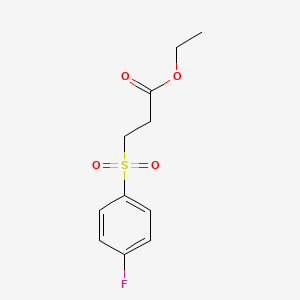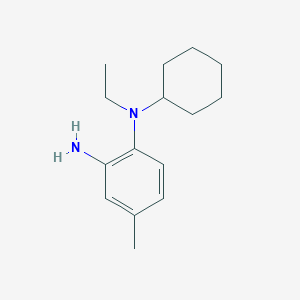
N~1~-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine
Vue d'ensemble
Description
This typically includes the compound’s systematic name, its common names, and its structural formula. The description may also include the compound’s physical appearance.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the compound’s reactivity, its reaction mechanisms, and the products formed.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity, basicity, and reactivity).Applications De Recherche Scientifique
Cyclocondensation Reactions
The compound N1-Cyclohexyl-N1-ethyl-4-methyl-1,2-benzenediamine is involved in cyclocondensation reactions. For instance, Dar'in et al. (2008) studied the cyclocondensation of N-oxides with 3,3-diamino-1-phenylpropenone, revealing insights into nucleophilic attacks and product formation in such reactions (Dar'in, Selivanov, Lobanov, & Potekhin, 2008).
Reductions in Organic Chemistry
Reductions involving lithium and ethylenediamine using low molecular weight amines as solvents are described in research by Garst et al. (2000). This includes debenzylation reactions and the reduction of various compounds, showcasing the compound's role in organic synthesis (Garst, Dolby, Esfandiari, Fedoruk, Chamberlain, & Avey, 2000).
Inclusion Compound Formation
Fridman Moshe Kapon, Sheynin, and Kaftory (2006) explored the synthesis of host molecules for inclusion compounds, involving derivatives of 1,3-benzenediamine. This highlights the compound's potential in forming channel inclusion compounds in crystal systems (Fridman Moshe Kapon, Sheynin, & Kaftory, 2006).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) investigated the antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole, emphasizing the role of such compounds in pharmacological research. This research contributes to understanding the compound's potential in drug development (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Platinum Complexes and Biological Activity
The synthesis and characterization of platinum(IV) complexes with modified ethylenediamine ligands, as studied by Mihajlović et al. (2012), indicate the compound's relevance in creating drugs with antitumor potential (Mihajlović, Savić, Poljarević, Vučković, Mojić, Bulatovic, et al., 2012).
SNAr Reactions and Product Formation
Ibata, Zou, and Demura (1995) explored the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with ethylenediamine under high pressure, showing the compound's utility in nucleophilic aromatic substitution reactions (Ibata, Zou, & Demura, 1995).
Safety And Hazards
This involves detailing the compound’s toxicity, its health effects, and any precautions that should be taken when handling it.
Orientations Futures
This could include potential applications for the compound, areas for further research, and any unanswered questions about its properties or behavior.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known or newly synthesized compound, some of this information may not be available. In such cases, researchers often make predictions based on the compound’s structure and known properties of similar compounds.
Propriétés
IUPAC Name |
1-N-cyclohexyl-1-N-ethyl-4-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-3-17(13-7-5-4-6-8-13)15-10-9-12(2)11-14(15)16/h9-11,13H,3-8,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYBDABUFZACAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420288.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid](/img/structure/B1420291.png)
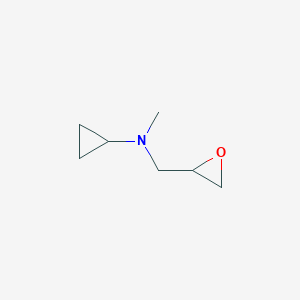

![Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1420294.png)
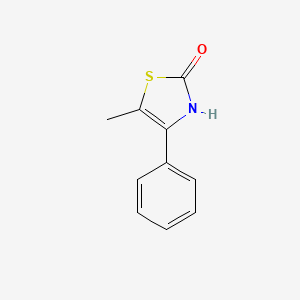
![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)
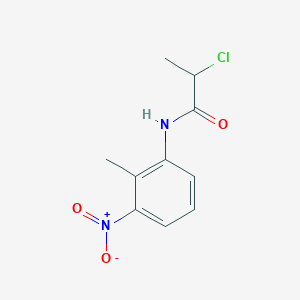
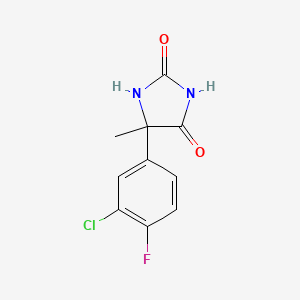
![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1420304.png)
